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Compound of Interest

Compound Name: 4-Oxazolemethanol

CAS No.: 155742-48-6

Cat. No.: B123630

Get Quote

A comprehensive search of crystallographic databases and scientific literature has revealed

that the single-crystal X-ray structure of 4-Oxazolemethanol (also known as (1,3-oxazol-4-

yl)methanol) has not been publicly deposited or published. The absence of a Crystallographic

Information File (CIF) or equivalent dataset makes a detailed, in-depth technical guide on its

specific crystal structure, as requested, unachievable at this time.

Core crystallographic data, including unit cell dimensions, atomic coordinates, bond lengths,

and bond angles, are fundamental prerequisites for the analysis of a compound's three-

dimensional structure. This information, typically generated through techniques like single-

crystal X-ray diffraction (SCXRD), forms the basis for understanding molecular geometry,

intermolecular interactions, and crystal packing. Without this foundational data for 4-
Oxazolemethanol, any discussion of its specific structural characteristics would be purely

speculative.

While the crystal structures of numerous oxazole derivatives have been determined and are

available, these cannot be used as direct surrogates for the parent compound 4-
Oxazolemethanol. Substituents on the oxazole ring can significantly influence molecular
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conformation and, more critically, the intermolecular interactions such as hydrogen bonding,

which dictate the overall crystal packing.

For the benefit of researchers and drug development professionals, a generalized workflow for

the crystal structure analysis of a novel small organic molecule, such as an oxazole derivative,

is outlined below. This represents the standard process that would be followed if suitable

crystals of 4-Oxazolemethanol were to be obtained.

General Workflow for Small Molecule Crystal
Structure Analysis
The determination of a small molecule's crystal structure is a systematic process, beginning

with crystal growth and culminating in the validation and deposition of the structural data.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b123630/docs?utm_src=pdf-body#crystal-structure-of-4-oxazolemethanol-not-publicly-available-precluding-in-depth-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123630?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Phase

Computational Phase

Analysis & Validation

1. Crystal Growth
(e.g., Slow Evaporation)

2. Crystal Selection & Mounting

3. Single-Crystal X-ray
Diffraction (SCXRD) Data Collection

4. Data Processing
(Integration & Scaling)

5. Structure Solution
(e.g., Direct Methods)

6. Structure Refinement
(Least-Squares Minimization)

7. Validation
(e.g., CheckCIF)

8. Structural Analysis
(Geometry, H-Bonding, Packing)

9. Deposition
(e.g., CCDC)

Click to download full resolution via product page

Caption: Generalized workflow for single-crystal X-ray diffraction analysis.
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Experimental Protocol: A Generalized Approach
Crystal Growth: The first and often most challenging step is to grow high-quality single

crystals. For a compound like 4-Oxazolemethanol, which is expected to be a polar

molecule, slow evaporation from a suitable solvent or solvent mixture (e.g., ethanol, ethyl

acetate, or a mixture with hexane) would be a primary method. The goal is to allow

molecules to arrange themselves slowly into a well-ordered crystalline lattice.

Single-Crystal X-ray Diffraction (SCXRD):

Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under

a microscope and mounted on a goniometer head.

Data Collection: The crystal is placed in a diffractometer and cooled under a stream of

nitrogen gas (commonly to 100 K) to minimize thermal motion of the atoms. It is then

irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of

diffraction patterns are collected on a detector.

Data Processing: The collected diffraction images are processed to determine the unit cell

dimensions, space group, and the intensities of each reflection.

Structure Solution and Refinement:

Solution: The processed data is used to solve the "phase problem" and generate an initial

electron density map. For small molecules, this is typically achieved using direct methods.

Refinement: An atomic model is built into the electron density map. The positions and

displacement parameters of the atoms are then refined using a least-squares minimization

process to achieve the best possible fit between the calculated and observed diffraction

data.

Validation and Analysis: The final structural model is rigorously validated using software tools

to check for geometric consistency and other potential issues. A successful analysis would

then detail the molecule's precise bond lengths, angles, and torsion angles. Crucially, it

would identify and characterize intermolecular interactions, such as the expected O-H···N or

O-H···O hydrogen bonds involving the hydroxymethyl group and the oxazole ring, which

would govern the supramolecular architecture.
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Until the experimental work to crystallize 4-Oxazolemethanol and perform SCXRD analysis is

completed and the results are made public, a detailed guide on its specific crystal structure

remains beyond reach. Researchers in the field are encouraged to pursue this determination to

fill this gap in the structural chemistry of fundamental heterocyclic building blocks.

To cite this document: BenchChem. [Crystal Structure of 4-Oxazolemethanol Not Publicly
Available, Precluding In-Depth Analysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b123630/docs#crystal-structure-of-4-
oxazolemethanol-not-publicly-available-precluding-in-depth-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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